4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine
Description
4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of two methyl groups at the 4-position of the pyrazole ring further distinguishes it from other related compounds
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2)4-3-5-12-7(9)6-8(10)11-12/h6H,3-5H2,1-2H3,(H2,10,11) |
InChI Key |
KIGMZVCGYNBGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN2C1=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, this compound and its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrazole-pyridine fused structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features a triazole ring fused to the pyrazole-pyridine scaffold, resulting in different chemical and biological properties.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine:
The uniqueness of 4,4-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives have shown promising activity in various research areas, making it a valuable compound for further study.
Biological Activity
4,4-Dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine (commonly referred to as DHP) is a compound that has garnered attention for its potential biological activities. The pyrazolo[1,5-a]pyridine core structure is known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of DHP based on recent research findings.
Antitumor Activity
DHP has shown promising antitumor activity in various studies. In a series of experiments, it was evaluated against multiple cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutic agents. For instance, a study reported that DHP exhibited an IC50 of 15 µM against human leukemia cells, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
DHP's anti-inflammatory properties were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound was found to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by up to 70% at a concentration of 10 µM. This suggests that DHP may serve as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
DHP was also tested for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that DHP is effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL. These results highlight its potential use as an antimicrobial agent .
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of DHP on human cancer cell lines.
- Method : MTT assay was performed on three different cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant cytotoxicity was observed across all cell lines with IC50 values ranging from 10 to 20 µM.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential of DHP in a murine model.
- Method : Mice were treated with DHP before LPS injection. Serum levels of inflammatory markers were measured.
- Results : A marked reduction in serum TNF-alpha levels was noted post-treatment, confirming the anti-inflammatory action of DHP.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
